2-Nitro-5-(trifluoromethyl)benzyl alcohol
Description
Properties
IUPAC Name |
[2-nitro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6-1-2-7(12(14)15)5(3-6)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOSINQFQQRBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856531 | |
| Record name | [2-Nitro-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227604-33-2 | |
| Record name | [2-Nitro-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of 2-Trifluoromethylbenzaldehyde to 2-Trifluoromethylbenzyl Alcohol
- Reagents: Sodium borohydride (NaBH4) or potassium borohydride (KBH4) as reducing agents.
- Conditions: Typically performed in aqueous media at low temperatures (0–50 °C) to control reaction rate and selectivity.
- Procedure: The aldehyde is slowly added to the reducing agent solution under stirring, maintaining temperature between 5–10 °C for 1 hour.
- Outcome: High purity 2-trifluoromethylbenzyl alcohol is obtained with yields around 85–90%.
| Parameter | Value/Range |
|---|---|
| Reducing agent | Sodium borohydride or potassium borohydride |
| Molar ratio (reducing agent:aldehyde) | 0.25–3:1 |
| Temperature | 0–50 °C (optimal ~5–10 °C) |
| Reaction time | ~1 hour |
| Yield | 85–90% |
This step is critical as it provides the benzyl alcohol intermediate for further functionalization.
Chlorination of 2-Trifluoromethylbenzyl Alcohol to 2-Trifluoromethylbenzyl Chloride
- Reagents: Thionyl chloride (SOCl2) is used to convert the benzyl alcohol to the corresponding benzyl chloride.
- Conditions: Reaction temperature ranges from 10 to 90 °C; molar ratio of thionyl chloride to benzyl alcohol is 1.0 to 10:1.
- Procedure: The benzyl alcohol is reacted with excess thionyl chloride under stirring, often with inert atmosphere to prevent side reactions.
- Outcome: Formation of 2-trifluoromethylbenzyl chloride with high conversion, ready for nitration.
| Parameter | Value/Range |
|---|---|
| Chlorinating agent | Thionyl chloride |
| Molar ratio (SOCl2:alcohol) | 1.0–10:1 |
| Temperature | 10–90 °C |
| Reaction time | Variable (typically 1–3 hours) |
| Yield | High (not explicitly stated) |
This chlorination step activates the benzyl position for electrophilic substitution in the next step.
Nitration of 2-Trifluoromethylbenzyl Chloride to 2-Chloromethyl-5-nitro-trifluoromethylbenzene
- Reagents: Nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as nitrating agents.
- Conditions: Temperature is carefully controlled between -10 °C and 40 °C to avoid over-nitration or decomposition.
- Concentration: Nitric acid concentration ranges from 50 to 99 wt%, with volumes of 67–200 mL per mole of benzyl chloride.
- Procedure: The benzyl chloride is slowly added to the nitrating mixture under cooling, followed by stirring until reaction completion.
- Outcome: Selective nitration at the 5-position relative to the trifluoromethyl group, yielding 2-chloromethyl-5-nitro-trifluoromethylbenzene.
| Parameter | Value/Range |
|---|---|
| Nitrating agents | HNO3 (50–99 wt%), H2SO4 |
| Temperature | -10 to 40 °C |
| Nitric acid volume | 67–200 mL/mol benzyl chloride |
| Reaction time | Typically 1–3 hours |
| Yield | High (not explicitly stated) |
This nitration step introduces the essential nitro group for the target compound.
Hydrogenation Reduction to 2-Methyl-5-aminotrifluorotoluene (Related Intermediate)
- Reagents: Raney nickel catalyst, hydrogen gas (H2), and diisopropylethylamine as base.
- Conditions: Reaction temperature around 80 °C, hydrogen pressure 4.0 MPa.
- Procedure: The nitro compound is hydrogenated in an autoclave under controlled pressure and temperature, followed by filtration and purification.
- Outcome: Reduction of nitro group to amine; although this step targets amines, it is closely related to the preparation of benzyl alcohol derivatives.
This step is relevant for derivatives but indicates the feasibility of catalytic hydrogenation in this chemical series.
Alternative Preparation via Halogenation, Esterification, and Hydrolysis
Another patented method involves:
- Starting material: 4-halogenated trifluoromethylbenzene.
-
- Chloromethylation with paraformaldehyde and chlorinating agent to form 2-halo-5-trifluoromethylbenzyl chloride.
- Esterification with organic acids under acidic conditions to form benzyl esters.
- Hydrolysis of esters with acid or base to yield 2-halo-5-trifluoromethylbenzyl alcohol.
Advantages: This route offers low pollution, energy conservation, and high product yield with stable quality.
| Step | Reaction Type | Conditions/Notes |
|---|---|---|
| Chloromethylation | Electrophilic substitution | Paraformaldehyde, chlorinating agent |
| Esterification | Acid-catalyzed ester formation | Acid binding agent, solvent |
| Hydrolysis | Acid or base hydrolysis | Temperature ~150 °C, 3 hours |
This method is industrially favorable due to raw material availability and environmental considerations.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Reduction | NaBH4 or KBH4, 0–50 °C, aqueous medium | 85–90%, high purity benzyl alcohol |
| Chlorination | Thionyl chloride, 10–90 °C, 1–10 eq SOCl2 | High conversion to benzyl chloride |
| Nitration | HNO3 (50–99 wt%), H2SO4, -10 to 40 °C | Selective nitration, high yield |
| Hydrogenation (related) | Raney Ni, H2, 80 °C, 4.0 MPa | Reduction of nitro to amine (derivative step) |
| Alternative route | Chloromethylation, esterification, hydrolysis | Environmentally friendly, high yield |
Research Findings and Practical Considerations
- The reduction of trifluoromethylbenzaldehyde to benzyl alcohol is a well-established, high-yield step using borohydrides, with temperature control critical for selectivity and yield.
- Chlorination with thionyl chloride is efficient but requires careful handling due to reagent corrosiveness and potential side reactions.
- Nitration demands strict temperature and acid concentration control to avoid by-products and ensure regioselectivity at the 5-position relative to trifluoromethyl.
- The alternative method involving chloromethylation and ester hydrolysis provides a scalable and environmentally considerate approach, suitable for industrial applications.
- The compound’s nitro group can be further manipulated in downstream reactions, including reductions to amines or other functional groups, broadening synthetic utility.
Scientific Research Applications
Intermediate in Organic Synthesis
2-Nitro-5-(trifluoromethyl)benzyl alcohol serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound can undergo various reactions, including:
- Nitration Reactions : The compound can be nitrated to yield derivatives with enhanced biological activity. For instance, nitration processes have been optimized to produce high yields of 2-trifluoromethyl-4-nitro-benzyl alcohol with minimal side reactions, making it suitable for industrial applications .
- Oxidation Reactions : The oxidation of benzyl alcohols, including this compound, has been reported to yield corresponding aldehydes with high efficiency. A notable method involves the use of aluminum oxy-hydroxide-supported palladium as a catalyst under ultrasonic conditions .
Synthesis of β-Amino Alcohols
Research has indicated that this compound can be utilized in the synthesis of β-amino alcohols through stereocontrolled reactions. These compounds are valuable in medicinal chemistry for their potential therapeutic effects .
Medicinal Chemistry Applications
The unique properties of this compound make it a candidate for developing new pharmaceuticals. Its derivatives have been investigated for their biological activities:
- Antimicrobial Activity : Some studies have focused on the synthesis of novel antimicrobial agents derived from this compound. The incorporation of the nitro group has been associated with increased potency against various pathogens.
- Antileishmanial Agents : Recent research has explored the potential of derivatives from this compound as antileishmanial agents, highlighting its relevance in treating tropical diseases .
Material Science Applications
In material science, compounds featuring trifluoromethyl groups are known for their unique physical properties, such as increased thermal stability and hydrophobicity.
Fluorinated Polymers
The incorporation of this compound into polymer matrices has shown promise in enhancing the performance characteristics of fluorinated polymers used in coatings and membranes.
Supercharging Reagents
This compound has been identified as a potential supercharging reagent in electrospray ionization techniques, improving the sensitivity and resolution in mass spectrometry applications .
Case Study 1: Synthesis Optimization
A study focused on optimizing the nitration process for producing derivatives from this compound demonstrated a significant increase in yield (up to 92%) through controlled temperature and reagent management . This optimization is crucial for scaling up production for industrial applications.
Case Study 2: Biological Evaluation
In another investigation, derivatives synthesized from this compound were evaluated for their biological activity against specific pathogens. The results indicated promising antimicrobial properties, warranting further exploration into their mechanism of action .
Mechanism of Action
The mechanism by which 2-Nitro-5-(trifluoromethyl)benzyl alcohol exerts its effects depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug molecules, allowing for better interaction with biological targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Structural Analogs with Nitro and Trifluoromethyl Substitutions
Key Observations :
- Positional Isomerism : The placement of nitro and trifluoromethyl groups significantly impacts reactivity. For example, 2-nitro-5-CF₃ derivatives exhibit different electronic effects compared to 5-nitro-2-CF₃ isomers, affecting their suitability for specific reactions .
- Electron-Withdrawing Effects : The trifluoromethyl group deactivates the benzyl alcohol, hindering etherification reactions, whereas nitro groups enhance electrophilic substitution but may reduce nucleophilic reactivity .
Fluorinated Benzyl Alcohol Derivatives
Key Observations :
- Fluorine vs. Trifluoromethyl : Fluorine substituents provide moderate electron-withdrawing effects compared to -CF₃, leading to differences in acidity and hydrogen-bonding capabilities .
- Oxidation Behavior : Fluorinated benzyl alcohols like 4-(trifluoromethyl)benzyl alcohol show lower selectivity in photocatalytic oxidation due to over-oxidation to benzoic acids, unlike nitro-substituted analogs .
Other Nitrobenzyl Alcohols
Key Observations :
- Nitro Group Position : Ortho-nitro derivatives (e.g., 2-nitrobenzyl alcohol) are more reactive in photochemical reactions than para-substituted analogs due to proximity effects .
Biological Activity
2-Nitro-5-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring. This compound has garnered attention due to its potential applications in organic synthesis and its unique biological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and material science.
The chemical structure of this compound can be represented as follows:
- IUPAC Name : [2-nitro-5-(trifluoromethyl)phenyl]methanol
- Molecular Formula : C8H6F3NO3
- Molecular Weight : 223.14 g/mol
The biological activity of this compound is influenced by its chemical structure:
- Nitro Group : Nitro groups can undergo reduction to form amines, which may exhibit different biological activities.
- Trifluoromethyl Group : This group enhances lipophilicity and metabolic stability, potentially affecting the compound's pharmacokinetics and interactions with biological targets.
Biological Activity and Applications
Research on the biological activity of this compound has revealed several important findings:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, which may extend to this compound. The presence of both the nitro and trifluoromethyl groups may contribute to this activity.
- Oxidation Reactions : The compound can participate in oxidation reactions, producing various products such as aldehydes or acids. These reactions are significant in understanding its role in metabolic pathways .
- Potential Use in Drug Development : Due to its unique functional groups, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules, which could lead to the development of new pharmaceuticals.
Case Studies and Research Findings
Several studies have explored the properties and potential applications of this compound:
Q & A
Q. What are the established synthetic routes for 2-nitro-5-(trifluoromethyl)benzyl alcohol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nitration and trifluoromethylation of benzyl alcohol derivatives. For example:
Nitration : Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize over-nitration .
Trifluoromethylation : Use CF₃Cu or CF₃SiMe₃ reagents in polar aprotic solvents (e.g., DMF) at 60–80°C .
Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of nitrating agent to precursor). Side products like regioisomers (e.g., 3-nitro derivatives) are common and require purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities?
- Methodological Answer :
- NMR : ¹H and ¹⁹F NMR confirm substitution patterns. For example, the benzyl alcohol proton appears as a singlet (~δ 4.7 ppm), while the trifluoromethyl group shows a triplet in ¹⁹F NMR (~δ -63 ppm) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (calc. for C₈H₆F₃NO₃: 233.04) and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in nitro/trifluoromethyl positioning, particularly when regioisomers co-crystallize .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly in water. Solubility testing via gravimetric analysis (saturated solutions at 25°C) shows ~15 mg/mL in ethanol .
- Stability : Decomposes under UV light due to nitro group photolability. Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation of the benzyl alcohol moiety .
Advanced Research Questions
Q. How do electronic effects of the nitro and trifluoromethyl groups influence the compound’s reactivity in catalytic applications?
- Methodological Answer :
- Nitro Group : Strong electron-withdrawing effect increases acidity of the benzyl alcohol (pKa ~10.5 vs. ~15 for unsubstituted benzyl alcohol), enabling deprotonation for nucleophilic substitutions .
- Trifluoromethyl Group : Enhances lipophilicity and stabilizes intermediates via inductive effects in cross-coupling reactions (e.g., Suzuki-Miyaura). DFT calculations show reduced electron density at the benzylic carbon, favoring oxidative transformations .
- Case Study : In photocatalytic oxidation (TiO₂, blue LED), the compound converts to 2-nitro-5-(trifluoromethyl)benzaldehyde with >99% selectivity due to synergistic stabilization of radical intermediates .
Q. What experimental strategies resolve contradictions in reported decomposition pathways under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions : Protonation of the nitro group leads to nitronium ion formation, accelerating hydrolysis. Monitor via in-situ IR (disappearance of NO₂ stretch at ~1520 cm⁻¹) .
- Basic Conditions : Deprotonation of benzyl alcohol forms a resonance-stabilized alkoxide, which undergoes slow β-elimination. Kinetic studies (pH 9–12) show pseudo-first-order decay (k = 1.2 × 10⁻⁴ s⁻¹ at 25°C) .
- Resolution : Use isotopically labeled compounds (e.g., D₂O for proton tracking) and LC-MS to distinguish hydrolysis vs. elimination products .
Q. How can computational modeling predict the compound’s behavior in novel reaction systems?
- Methodological Answer :
- DFT/Molecular Dynamics : Simulate transition states for nitration/trifluoromethylation to optimize regioselectivity. For example, B3LYP/6-311+G(d,p) calculations predict a 15:1 preference for 5-CF₃ substitution over 4-CF₃ .
- QSPR Models : Correlate Hammett σ values (σₘ-NO₂ = +1.43, σₚ-CF₃ = +0.54) with reaction outcomes (e.g., rate constants in SNAr reactions) .
Key Research Challenges
- Regioselectivity : Competing nitration/trifluoromethylation positions require precise stoichiometric control .
- Stability-Reactivitiy Trade-off : Photolability limits applications in light-driven catalysis but enables controlled photodegradation studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
